Cyanazine acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5O2/c1-4-11-7-12-6(10)13-8(14-7)15-9(2,3)5(16)17/h4H2,1-3H3,(H,16,17)(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJTMNAAMADHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957855 | |
| Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36576-43-9 | |
| Record name | Cyanazine acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Transformation Pathways of Cyanazine Acid
Biotic Degradation Mechanisms Leading to Cyanazine (B135985) Acid
The breakdown of cyanazine into cyanazine acid is primarily a biological process, driven by the metabolic activities of soil microorganisms and plants. who.intccme.ca These organisms possess enzymatic machinery capable of systematically altering the chemical structure of cyanazine.
Microbial Hydrolysis and N-Dealkylation of Cyanazine
In the soil environment, a diverse community of microorganisms plays a crucial role in the degradation of cyanazine. ccme.caepa.govucanr.edu The initial steps in this microbial breakdown often involve hydrolysis and N-dealkylation reactions. who.intwikipedia.org Hydrolysis targets the chlorine atom at the C-2 position of the triazine ring, replacing it with a hydroxyl group. ucanr.edu This reaction is a key detoxification step. ucanr.edu
Simultaneously or sequentially, N-dealkylation occurs, which involves the removal of the ethyl group from the cyanazine molecule. who.intwikipedia.org The primary target for microbial attack on cyanazine is often the cyanomethyl-ethyl group. ucanr.edu These reactions are fundamental to the transformation of cyanazine and set the stage for the formation of its acidic metabolites. who.int
Enzymatic Catalysis in the Biodegradation Process
The biodegradation of s-triazine herbicides like cyanazine is facilitated by specific enzymes that catalyze the hydrolytic removal of substituents from the triazine ring. mdpi.comresearchgate.net This enzymatic action ultimately leads to the formation of cyanuric acid, which can be further mineralized to ammonia (B1221849) and carbon dioxide. mdpi.comresearchgate.net
A significant group of enzymes involved in this process belongs to the amidohydrolase superfamily. mdpi.comresearchgate.net These enzymes are proficient in catalyzing the hydrolysis of various amino and amido groups. nih.gov While primarily known for deamination reactions, some enzymes within this superfamily can also facilitate dechlorination reactions. nih.gov For instance, TrzN, a broad-specificity triazine hydrolase found in bacteria like Arthrobacter aurescens TC1, can displace chloride, S-alkyl, and O-methyl substituents from triazine rings. asm.org AtzB, another enzyme from this superfamily, is known to catalyze both dechlorination and deamination reactions. nih.gov
The genetic foundation for the enzymatic degradation of atrazine (B1667683), a closely related triazine, has been extensively studied and provides a model for understanding cyanazine breakdown. The atzABC gene cluster, often located on plasmids, encodes the enzymes responsible for the sequential conversion of atrazine to cyanuric acid. asm.orgnih.gov
atzA encodes atrazine chlorohydrolase, which removes the chlorine atom. asm.orgnih.gov
atzB encodes hydroxyatrazine ethylaminohydrolase, which removes the ethylamino group. asm.orgnih.gov
atzC encodes N-isopropylammelide isopropylaminohydrolase, which completes the conversion to cyanuric acid. asm.orgnih.gov
Homologs of these genes have been found in various atrazine-degrading bacteria worldwide, indicating a conserved and widespread mechanism for triazine degradation. asm.orgnih.gov While the specific gene cluster for cyanazine degradation may have variations, the principle of a multi-enzyme system encoded by specific genes is a consistent theme. scirp.orgsemanticscholar.orgresearchgate.net
Plant Metabolic Pathways Involving this compound Formation
Plants also contribute to the metabolism of cyanazine, employing a series of enzymatic reactions to detoxify the herbicide. wikipedia.orgresearchgate.net These pathways often mirror those found in microbes, involving dealkylation and hydroxylation. wikipedia.orgepa.gov
In plants, the metabolism of cyanazine involves three primary processes: N-deethylation, 2-hydroxylation, and modification of the cyano group to form the corresponding amide and acid. epa.gov N-deethylation involves the removal of the ethyl group, a common detoxification strategy. epa.gov The 2-hydroxylation process replaces the chlorine atom on the triazine ring with a hydroxyl group. epa.govnih.gov This can occur through non-enzymatic hydrolysis in the roots or potentially through the hydrolysis of glutathione (B108866) conjugates. epa.gov Corn, for example, rapidly hydrolyzes the nitrile group and hydroxylates the two-position on the triazine ring. researchgate.net These metabolic activities within the plant lead to the formation of various metabolites, including the hydroxy-acid and dealkylated hydroxy-acid forms of cyanazine. nih.gov
Glutathione Conjugation and Subsequent Hydrolytic Cleavage
The biotransformation of cyanazine in living organisms, such as mammals, involves metabolic pathways that can lead to the formation of various metabolites. One key pathway is conjugation with glutathione (GSH), a crucial molecule in detoxification processes. wikipedia.orgccme.ca In rats, cyanazine is primarily metabolized through an initial N-de-ethylation step, which is then followed by conjugation with glutathione in the liver. ccme.ca This process, mediated by glutathione S-transferase (GST) enzymes, involves the nucleophilic attack of the glutathione thiol group on the cyanazine molecule. usda.govresearchgate.net This conjugation facilitates the detoxification and excretion of the herbicide. The resulting glutathione conjugates can undergo further enzymatic cleavage of peptide bonds, ultimately yielding mercapturic acids which are then excreted in the urine. ccme.cacdc.gov While this pathway is a major route for cyanazine degradation, it proceeds without the cleavage of the s-triazine ring itself. ccme.ca Studies on related chloroacetamide herbicides demonstrate that S-glutathione conjugates can undergo further cleavage to cysteine conjugates and subsequently to polar acidic metabolites like oxanilic and sulfonic acids. usda.gov
Abiotic Transformation Pathways Yielding this compound
This compound is also formed through non-biological processes in the environment, primarily through chemical reactions with water and degradation induced by sunlight.
Chemical Hydrolysis of Cyanazine in Aqueous and Soil Environments
Chemical hydrolysis is a predominant pathway for the degradation of cyanazine in both soil and water, leading directly to the formation of this compound. ontosight.aiucanr.edu The process involves the hydrolysis of the nitrile group (-C≡N) on the cyanazine molecule. nih.gov This transformation occurs in a stepwise manner, first converting the nitrile to a cyanazine amide intermediate (2-(4-chloro-6-ethylamino-1,3,5-triazin-2-yl)amino-2-methylpropanamide), which is then further hydrolyzed to the corresponding carboxylic acid, this compound. nih.govusda.gov
The rate and prevalence of this pathway are influenced by environmental conditions. Cyanazine is particularly susceptible to hydrolysis in acidic mediums. nih.gov In soil studies, this compound has been identified as a major degradation product. nih.gov Leachate from soils, particularly loamy sand and sandy loam, often shows a predominance of the acid degradation products of cyanazine. who.int The stability of cyanazine to hydrolysis is greatest near neutral pH, but it degrades under both acidic (pH 4) and alkaline (pH 10) conditions. usda.govccme.ca
Photodegradation Mechanisms and Formation of Acidic Intermediates
Sunlight can induce the degradation of cyanazine through photolysis. The photodegradation of triazine herbicides like cyanazine involves several processes, including the partial or complete loss of side-chains and the substitution of the chlorine atom with a hydroxyl group. researchgate.net The UV irradiation of cyanazine in aqueous solutions, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), generates highly reactive hydroxyl radicals that drive the degradation. tandfonline.comtandfonline.com
The degradation pathway can lead to various intermediates. One identified intermediate is desethylcyanazine, formed through the removal of the ethyl group. tandfonline.comtandfonline.com While the ultimate end product of extensive photodegradation and photocatalysis is often cyanuric acid, various acidic intermediates can be formed along the way. researchgate.nettandfonline.comtandfonline.com A proposed photodegradation scheme for cyanazine shows the formation of multiple metabolites through parallel and consecutive reactions, eventually leading to cyanuric acid. researchgate.net
Subsequent Degradation and Fate of this compound
Once formed, this compound itself is subject to further degradation, ultimately leading to the complete breakdown of the triazine structure.
Identification of Further Chlorinated and Hydroxylated Degradates
This compound is one of several degradation products (degradates) of the parent cyanazine compound. Environmental monitoring has revealed that these degradates are often more prevalent than cyanazine itself. researchgate.netusgs.gov Besides this compound (CAC), other related chlorinated degradates have been identified, reflecting further transformation of the cyanazine molecule. health.state.mn.us
A key degradate is deethylthis compound (DCAC), which is formed by the removal of the ethyl group from this compound or from the hydrolysis of deethylcyanazine (DEC). researchgate.nethealth.state.mn.us In groundwater studies, DCAC and CAC are among the most frequently detected cyanazine-related compounds, often found in higher concentrations and with greater frequency than the parent herbicide. researchgate.net Other identified chlorinated metabolites include cyanazine amide (CAM) and deethylcyanazine amide (DCAM). health.state.mn.ushealth.state.mn.us Additionally, hydroxylated degradates can be formed, where the chlorine atom on the triazine ring is replaced by a hydroxyl (-OH) group, resulting in compounds like hydroxyatrazine (HA), which is also a degradate of atrazine. nih.govhealth.state.mn.us
Table 1: Major Degradation Products of Cyanazine This table is interactive. You can sort the data by clicking on the column headers.
| Compound Name | Abbreviation | Type |
|---|---|---|
| This compound | CAC | Chlorinated Acid |
| Cyanazine amide | CAM | Chlorinated Amide |
| Deethylcyanazine | DEC | Chlorinated |
| Deethylthis compound | DCAC | Chlorinated Acid |
| Deethylcyanazine amide | DCAM | Chlorinated Amide |
| Hydroxyatrazine | HA | Hydroxylated |
| Deisopropylatrazine | DIA | Chlorinated |
| Deethyldeisopropylatrazine | DACT | Chlorinated |
Data sourced from Minnesota Department of Health. health.state.mn.us
Pathways Leading to Triazine Ring Cleavage and Mineralization
The ultimate environmental fate of this compound and other triazine metabolites is mineralization—the complete breakdown into simple inorganic substances. This process involves the cleavage of the stable s-triazine ring. mdpi.comnih.gov The degradation of various triazine herbicides, whether through biotic or abiotic pathways, often converges on a common, central intermediate: cyanuric acid (1,3,5-triazine-2,4,6-triol). researchgate.netmdpi.comresearchgate.netscirp.org
The formation of cyanuric acid occurs after the side chains and the chlorine atom of the original herbicide have been removed and/or replaced with hydroxyl groups. nih.govscirp.org Once formed, cyanuric acid is susceptible to microbial degradation. researchgate.netnih.gov Specific bacterial enzymes, such as cyanuric acid amidohydrolase, catalyze the hydrolytic cleavage of the triazine ring. nih.govresearchgate.net The degradation pathway for cyanuric acid has been shown to proceed through a series of hydrolytic steps: cyanuric acid is first converted to biuret (B89757), which is then hydrolyzed to urea (B33335), and finally, urea is broken down into ammonia (NH₃) and carbon dioxide (CO₂). nih.gov This final step completes the mineralization process, returning the constituent elements to the environment in simple, inorganic forms. mdpi.comnih.gov
Formation of Cyanuric Acid as a Terminal Degradation Product
The environmental degradation of the herbicide cyanazine and its intermediate, this compound, ultimately leads to the formation of cyanuric acid as a stable, terminal product. mdpi.comresearchgate.neteurl-pesticides.eu This transformation is a result of sequential hydrolytic reactions, often mediated by microbial enzymes, that systematically cleave the side chains and substituents from the central s-triazine ring. mdpi.comnih.gov
The degradation pathway for many s-triazine herbicides, including cyanazine, converges on cyanuric acid as a common metabolic intermediate. researchgate.netnih.govresearchgate.net The process for cyanazine begins with the hydrolysis of its distinctive nitrile group to a carboxylic acid, forming this compound, and the hydrolytic removal of the chlorine atom from the triazine ring. who.intnih.gov Subsequent enzymatic actions, such as dealkylation and deamination, remove the remaining side chains. nih.govwho.int
These successive hydrolytic steps result in the substitution of the chloro and amino groups on the triazine ring with hydroxyl groups. This yields the final, highly stable compound, 2,4,6-trihydroxy-1,3,5-triazine, known as cyanuric acid. nih.gov Cyanuric acid's stability makes it a terminal product in many degradation scenarios, as its triazine ring is notably resistant to further breakdown by certain advanced oxidation processes. scirp.org
While cyanuric acid represents the end of the degradation pathway for the complex cyanazine molecule in many environments, some microorganisms possess the necessary enzymes to cleave the cyanuric acid ring itself. ethz.ch This further metabolism proceeds via hydrolytic enzymes that convert cyanuric acid to biuret, then to allophanate (B1242929), and ultimately releases the nitrogen as ammonia and carbon dioxide. nih.govethz.ch
Research Findings on s-Triazine Degradation:
| Organism/Process | Finding | Reference |
| Pseudomonas sp. ADP | Utilizes a hydrolytic pathway to convert atrazine (a related s-triazine) to cyanuric acid. The enzymes responsible for metabolizing cyanuric acid further are encoded by the atzDEF operon. | nih.gov |
| Photo-Fenton Process | Degradation of a related triazine, 2-chloro-4,6-diamino-1,3,5-triazine, stopped at the formation of cyanuric acid, demonstrating its resistance to this advanced oxidation process. | scirp.org |
| Microbial Degradation | The hydrolytic degradation of substituents on the s-triazine ring is catalyzed by enzymes from the amidohydrolase superfamily, yielding cyanuric acid as an intermediate. | mdpi.com |
| General Biodegradation | Cyanuric acid is a common intermediate in the biodegradation routes of various s-triazines, which then leads to the formation of biuret and allophanate through hydrolytic cleavage of the s-triazine ring. | researchgate.net |
Environmental Distribution and Transport Dynamics of Cyanazine Acid
Occurrence and Spatiotemporal Distribution in Natural Water Systems
As a metabolite of cyanazine (B135985), cyanazine acid's presence in water systems is intrinsically linked to the historical use of its parent compound in agriculture. ontosight.aimda.state.mn.us Studies have shown that degradates of cyanazine, including this compound, can be more prevalent and persistent in aquatic environments than cyanazine itself. nih.govresearchgate.net
This compound has been identified as a common contaminant in groundwater, often detected more frequently than the parent cyanazine compound. nih.gov A 1999 study of 64 wells across Iowa found that while cyanazine was infrequently detected (3.1% of wells), its degradates were common. nih.gov this compound (CAC) was the second most frequently detected compound in this study, demonstrating its potential to leach into groundwater supplies. nih.govusgs.govacs.org Together, this compound and another degradate, deethylthis compound (DCAC), constituted over 92% of the total concentration of all measured cyanazine-related compounds. nih.govresearchgate.net
In Minnesota, where cyanazine was used on corn crops until 2002, the collective group of cyanazine and its breakdown products (termed "total cyanazine") has been detected in groundwater and private wells. health.state.mn.us Monitoring by the Minnesota Department of Agriculture (MDA) continues to assess the extent of this contamination. mda.state.mn.ushealth.state.mn.us Research in New York also confirmed the presence of this compound at trace levels in groundwater, with method detection limits as low as 0.002–0.005 μg/L, indicating that the metabolite readily leaches into groundwater. usgs.govacs.org
Detection Frequency of Cyanazine and its Degradates in Iowa Groundwater (1999)
Data from a study of 64 wells, illustrating the higher detection rates of cyanazine degradates compared to the parent compound. nih.gov
| Compound | Abbreviation | Detection Frequency (%) |
|---|---|---|
| Deethylthis compound | DCAC | 32.8% |
| This compound | CAC | 29.7% |
| Cyanazine amide | CAM | 17.2% |
| Deethylcyanazine | DEC | 3.1% |
| Cyanazine | - | 3.1% |
The presence of this compound in surface water is often a result of agricultural runoff and the movement of contaminated groundwater into streams and rivers. ccme.caccme.ca While some monitoring suggests that cyanazine degradates are primarily a groundwater concern, they have been detected in surface water systems. mda.state.mn.us
Studies of water treatment processes have provided evidence of this compound in river water. At a public water supply facility in Lincoln, Nebraska, which draws water from the Platte River via induced infiltration, an increase in the concentration of this compound was observed after the bank filtration stage. lsu.eduusgs.gov This finding indicates the presence of the compound in the source river water and its transport into the well field. lsu.eduusgs.gov However, subsequent treatment with ozonation was found to decrease the concentration of this compound. lsu.eduusgs.gov The parent compound, cyanazine, has been detected in various surface waters, including Ohio River basins and a reservoir on the Des Moines River, with concentrations fluctuating seasonally based on agricultural application and runoff events. who.intmt.gov
The transport of this compound in water is largely governed by its high mobility and the movement of water itself. ccme.caccme.cacambridge.org Unlike many pesticides that adsorb strongly to soil and sediment, cyanazine and its degradates are transported primarily in the dissolved phase. ccme.caccme.ca Research indicates that this compound, in particular, has a greater potential to remain in the aqueous phase and move with water compared to its parent compound due to its significantly lower sorption to soil particles. cambridge.org
Key hydrological factors that influence its transport into groundwater include soil permeability and subsurface geology. usgs.gov Areas with highly permeable soils are more susceptible to the leaching of water-soluble compounds like this compound into underlying aquifers. usgs.gov Furthermore, in regions with karst topography, solutionally enlarged fractures and conduits in the bedrock can facilitate the rapid movement of contaminants from the land surface directly into the groundwater system. usgs.gov
Mobility and Retention in Soil Matrices
The behavior of this compound in soil is characterized by high mobility and low retention. cambridge.org This is a critical factor in its tendency to leach from the soil profile and contaminate groundwater. The processes of adsorption and desorption on soil particles, which are influenced by the soil's physical and chemical properties, determine the extent of this mobility.
Sorption studies are essential for understanding a chemical's potential for movement in the environment. The process involves the binding (adsorption) and release (desorption) of a chemical from soil colloids, which are microscopic organic and mineral particles. For this compound, research shows that it binds very weakly to soil. cambridge.org
A study comparing the sorption of cyanazine and its degradation products in different soils found that "chloroacid cyanazine" (this compound) had the lowest sorption of all compounds tested. cambridge.org The Freundlich sorption coefficient (Kf), a measure of a compound's affinity for soil, was significantly lower for this compound than for the parent cyanazine across all soil types. cambridge.org This low sorption indicates that this compound does not bind tightly to soil particles and is more likely to be desorbed or remain in the soil solution, where it can be transported downward with infiltrating water. cambridge.org While the parent compound cyanazine is considered to have strong leaching potential, its acid degradate is even more mobile. cambridge.orgpublications.gc.ca
Freundlich Sorption Coefficients (Kf) for Cyanazine and this compound
Comparison of sorption for the parent compound and its acid metabolite in various soils, demonstrating the lower affinity of this compound for soil colloids. cambridge.org A lower Kf value indicates weaker sorption and higher mobility.
| Soil Type | Cyanazine Kf | This compound (Chloroacid) Kf |
|---|---|---|
| Norfolk loamy sand | 0.64 | 0.21 |
| Dundee silt loam (Conventional-Tillage) | < Tunica | - |
| Tunica silty clay | < Dundee NT | - |
| Dundee silt loam (No-Tillage) | 4.75 | 0.42 |
Soil pH can significantly affect the sorption of weakly basic herbicides like cyanazine. iastate.edu At lower (more acidic) pH levels, these compounds can become positively charged, which increases their attraction to negatively charged soil colloids, thereby increasing sorption and reducing mobility. ucanr.eduiastate.edu Conversely, the low sorption of this compound suggests that it exists in a state that is not readily bound to soil surfaces across a range of common soil conditions. cambridge.org The minimal binding of this compound to soil organic matter and clay minerals is the primary reason for its high mobility and its prevalence in groundwater compared to the parent herbicide. cambridge.org
Leaching Potential Through Varied Soil Profiles
This compound, a primary degradation product of the herbicide cyanazine, demonstrates a notable potential for leaching through various soil profiles. who.intresearchgate.net Its mobility in soil is significantly influenced by the soil's composition, particularly its texture and organic carbon content. cambridge.org Research indicates that this compound, along with other degradates like cyanazine amide, is more likely to persist in the aqueous phase compared to the parent cyanazine, leading to a greater potential for movement with water. cambridge.org
Studies have shown that the type of soil dictates which degradation products are most prevalent in leachate. For instance, acid degradation products of cyanazine are predominant in the leachate from loamy sand and sandy loam soils. who.intmt.gov This suggests that in coarser-textured soils with lower organic matter, this compound is less likely to be adsorbed and more prone to transport.
The sorption characteristics of this compound confirm its mobility. Sorption is the process by which a chemical binds to soil particles, reducing its movement. The Freundlich sorption coefficient (K_f_) is a measure of this binding affinity; a lower K_f_ value indicates weaker sorption and higher mobility. In comparative studies, this compound (referred to as chloroacid cyanazine) consistently shows lower K_f_ values than its parent compound across different soil types. cambridge.org For example, the K_f_ for chloroacid cyanazine ranged from 0.21 in a Norfolk loamy sand to 0.42 in a Dundee silt loam under no-till management. cambridge.org This low sorption affinity contributes to its detection in groundwater, where this compound (CAC) and deethylthis compound (DCAC) have been found to be more prevalent than the original cyanazine compound. researchgate.net
Sorption Coefficients (K_f_) of Chloroacid Cyanazine in Different Soils
| Soil Type | Freundlich Coefficient (K_f_) | Reference |
|---|---|---|
| Norfolk loamy sand | 0.21 | cambridge.org |
| Dundee silt loam (No-Till) | 0.42 | cambridge.org |
Environmental Persistence and Attenuation
Comparative Degradation Rates and Half-Lives Across Environmental Compartments
The environmental persistence of this compound is intrinsically linked to the degradation of its parent compound, cyanazine. Cyanazine degrades in soil and water primarily through microbial action and chemical hydrolysis, leading to the formation of several metabolites, including this compound. who.int The rate of this degradation, and thus the formation and presence of this compound, varies significantly across different environmental settings.
The half-life of the parent cyanazine can range from a few days to several months depending on the conditions. In field studies, the half-life of cyanazine was observed to be between 6 and 30 days. nih.gov Laboratory tests under controlled conditions provide a more detailed picture, showing half-lives ranging from 2 to 14 weeks in various soils at 22°C. who.intorst.edu In aquatic environments, such as constructed wetlands, the half-life of cyanazine has been measured at 30 to 40 days. nih.gov The un-catalyzed chemical hydrolysis of cyanazine is a slow process, with a half-life of at least 200 days; however, this can be accelerated by natural substances in the water. nih.gov
Reported Half-Lives of Parent Cyanazine in Various Environmental Compartments
| Environmental Compartment | Condition | Reported Half-Life | Reference |
|---|---|---|---|
| Soil (Field) | General Field Conditions | 6 - 30 days | nih.gov |
| Sandy Clay Loam (Lab) | Air-dried, 22°C | 2 - 4 weeks | mt.govorst.edu |
| Sandy Loam (Lab) | 22°C | 7 - 10 weeks | mt.govorst.edu |
| Clay Soil (Lab) | 22°C | 10 - 14 weeks | mt.govorst.edu |
| Soil (Lab) | 30°C, 34% moisture | ~19 days | nih.gov |
| Soil (Lab) | 20°C, 8% moisture | >200 days | nih.gov |
| Constructed Wetlands | Aquatic Environment | 30 - 40 days | nih.gov |
| Water (Aqueous Hydrolysis) | Un-catalyzed | >200 days | nih.gov |
Factors Governing Long-Term Environmental Attenuation
The long-term attenuation of this compound in the environment is governed by a combination of physical, chemical, and biological factors that influence both its formation from cyanazine and its own subsequent degradation.
Microbial Activity: The primary pathway for cyanazine degradation in soil is through microbial activity. who.intorst.edu Microorganisms utilize processes like N-dealkylation and hydrolysis to break down the parent compound into metabolites, including this compound. who.int The health and activity of the soil microbial community are therefore critical in determining the rate at which cyanazine is transformed and its degradates are attenuated. nih.gov
Soil Properties: Soil characteristics play a crucial role in the persistence and mobility of cyanazine and its degradates.
Organic Matter and Clay Content: Adsorption of cyanazine increases with higher organic matter and clay content. nih.govcambridge.org This binding to soil particles can slow down degradation and reduce leaching, thereby affecting the rate of this compound formation and transport. nih.govcambridge.orgresearchgate.net
Soil pH: Cyanazine is stable in neutral to slightly acidic or alkaline conditions (pH 5-9) but is hydrolyzed by strong acids and bases. nih.gov Soil pH can influence the chemical form of the compound and its availability for microbial degradation or leaching. iastate.eduufl.edu
Environmental Conditions:
Temperature and Moisture: Degradation rates are highly dependent on temperature and soil moisture. embrapa.br Higher temperatures and optimal moisture levels generally accelerate microbial activity, leading to faster degradation of cyanazine. nih.govembrapa.br For example, the half-life of cyanazine can be significantly longer in cool, dry conditions compared to warm, moist ones. nih.gov
Sunlight (Photodegradation): While cyanazine is relatively stable to UV light under typical field conditions, photodegradation can occur, particularly in surface water. orst.eduwikipedia.org This process can contribute to the breakdown of the triazine ring structure, leading to different metabolites. researchgate.net
Chemical Hydrolysis: In aquatic systems, the chemical hydrolysis of cyanazine is an important attenuation process. Although slow on its own, it can be catalyzed by natural substances like humic and fulvic acids present in the water, which accelerates the formation of this compound and other hydroxylated degradates. nih.gov
Advanced Analytical Methodologies for Cyanazine Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of cyanazine (B135985) acid, providing the necessary selectivity and sensitivity to distinguish it from the parent compound and other related metabolites in complex samples.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the trace-level determination of cyanazine acid and other cyanazine metabolites in environmental samples. acs.orgusgs.gov This technique offers high sensitivity and selectivity, allowing for unequivocal identification and quantification even at low concentrations.
One developed method utilized liquid chromatography with atmospheric pressure chemical ionization/mass spectrometry (LC/APCI/MS) for the analysis of cyanazine, cyanazine amide, and this compound in groundwater. acs.orgusgs.gov This approach, operating in the positive ion mode, allowed for the acquisition of valuable structural information by adjusting the fragmentor voltage. acs.orgacs.org The fragmentation of the carboxylic acid group of this compound, along with the amide and cyano groups of the other compounds, resulted in a characteristic diagnostic ion at m/z 214, confirming their presence. acs.orgusgs.govusgs.gov This LC/APCI/MS method achieved low method detection limits, in the range of 0.002–0.005 μg/L for all three compounds, using a small sample volume of 20 mL. acs.orgusgs.gov The sensitivity of this method for this compound was notable, with detection limits around 0.005 μg/L, corresponding to a detected mass of approximately 10 pg. acs.org
Further studies have demonstrated the prevalence of cyanazine degradates, including this compound (CAC), in groundwater, often at higher frequencies and concentrations than the parent cyanazine. researchgate.netnih.gov An LC/MS method was used to analyze groundwater samples from 64 wells in Iowa, revealing that this compound was detected in 29.7% of the samples, while cyanazine itself was only found in 3.1%. researchgate.net This highlights the importance of analytical methods capable of detecting these degradation products to fully assess water quality.
The use of tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity compared to single quadrupole MS. nih.gov For instance, LC-MS-MS with an ion trap detector has been shown to generate detailed mass spectra, yielding more structural information about unknown substances. nih.gov The detection limits for target pesticides using LC-MS-MS can be as low as 2 to 6 ng/L. nih.gov
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Technique | Liquid Chromatography/Atmospheric Pressure Chemical Ionization/Mass Spectrometry (LC/APCI/MS) | acs.orgusgs.gov |
| Ionization Mode | Positive Ion | acs.orgacs.org |
| Mobile Phase | Acetonitrile−water (40:60) containing 0.3% acetic acid | acs.org |
| Flow Rate | 0.8 mL/min | acs.org |
| Diagnostic Ion | m/z 214 | acs.orgusgs.govusgs.gov |
| Method Detection Limit | 0.002−0.005 μg/L | acs.orgusgs.gov |
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and robust method for the quantification of cyanazine and its metabolites, including this compound. usda.govwho.int This technique separates compounds based on their interaction with a stationary phase, and a UV detector measures their absorbance at a specific wavelength.
A reverse-phase HPLC method has been developed for the quantitative separation of cyanazine from its seven metabolites, including this compound. usda.gov The separation was achieved using an isocratic elution with a 55:45 water/methanol (B129727) mobile phase at a flow rate of 1.0 mL/min, with UV detection at 220 nm. usda.gov Under these conditions, the more polar hydroxy metabolites eluted earlier. usda.gov The detection limits for several of the compounds were in the range of 20-50 ng/mL, with linearity verified for standard solutions from 50 ng/mL to 200 µg/mL. usda.gov
For the analysis of cyanazine and its metabolites in soil, an HPLC method utilizing RP8/Anion "Mixed-Mode" and ODS columns with UV detection has been described. epa.gov This method has a quantitation limit of 0.05 ppm for each compound based on a 5 g soil sample. epa.gov The mobile phase buffers used were pH 3.75, 2 mM sodium acetate (B1210297) and pH 3.75, 5 mM sodium acetate. epa.gov Another HPLC method for determining triazine residues in water employed a C18 column with a mobile phase of methanol-water (60:40, v/v) at pH 4.6 and UV detection at 230 nm. nih.gov
The US Environmental Protection Agency (EPA) has also established methods for cyanazine analysis in water. who.int One such method involves extraction with methylene (B1212753) chloride followed by HPLC separation and UV detection, achieving an estimated detection limit of 0.3 µ g/litre . who.int
Table 2: HPLC-UV Conditions for Cyanazine Metabolite Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | Reverse-Phase | RP8/Anion "Mixed-Mode" and ODS | usda.govepa.gov |
| Mobile Phase | 55:45 water/methanol (isocratic) | pH 3.75, 2 mM sodium acetate and pH 3.75, 5 mM sodium acetate | usda.govepa.gov |
| Flow Rate | 1.0 mL/min | Not specified | usda.gov |
| Detection Wavelength | 220 nm | Not specified | usda.govepa.gov |
| Detection Limit | 20-50 ng/mL | 0.05 ppm (in soil) | usda.govepa.gov |
Sample Preparation and Extraction Protocols for Complex Matrices
Effective sample preparation is a critical step to isolate this compound and other analytes from complex matrices like water and soil, remove interferences, and concentrate the analytes before chromatographic analysis.
Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of cyanazine and its metabolites from aqueous samples. researchgate.netakademisains.gov.my This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and analysis time. researchgate.net
In one study, SPE using Oasis HLB cartridges was employed for the extraction of several triazines, including cyanazine, from water samples. researchgate.net The cartridges were conditioned with methanol and HPLC-grade water, and after passing the sample, the analytes were eluted with methanol. researchgate.net This automated SPE method provided reproducible results with recovery rates higher than 80% for most of the targeted molecules. researchgate.net
For the trace-level analysis of cyanazine, cyanazine amide, and this compound in groundwater, a solid-phase extraction method using a polymeric phase (PLRP-s) cartridge was developed. acs.orgusgs.gov By passing a 20 mL groundwater sample through the cartridge, high recoveries ranging from 99% to 108% were achieved. acs.orgusgs.govusgs.gov This combination of on-line SPE with LC/APCI/MS represents a significant advancement for the rapid determination of polar herbicide metabolites in groundwater. acs.orgusgs.gov Other research has utilized C18 solid-phase extraction cartridges for the concentration of triazine residues from water before HPLC analysis. nih.gov
Table 3: Solid-Phase Extraction (SPE) for this compound in Water
| Parameter | Method 1 | Method 2 | Reference |
|---|---|---|---|
| Sorbent | Polymeric phase (PLRP-s) | Oasis HLB | acs.orgusgs.govresearchgate.net |
| Sample Volume | 20 mL | 500 mL | acs.orgusgs.govresearchgate.net |
| Elution Solvent | Not specified (on-line) | Methanol | acs.orgusgs.govresearchgate.net |
| Recovery | 99% - 108% | > 80% | acs.orgusgs.govresearchgate.net |
Supercritical Fluid Extraction (SFE) presents an efficient and environmentally friendly alternative to conventional solvent extraction methods for isolating cyanazine and its metabolites from soil matrices. usda.govcapes.gov.br SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.
The efficacy of SFE for the recovery of cyanazine from Dundee silty clay loam soil has been investigated. usda.gov Several parameters were optimized to maximize recovery, with methanol/water (1:1) being the most effective modifier when added directly to the soil matrix. usda.gov The optimal SFE conditions were determined to be supercritical CO2 at a flow rate of 3.0 mL min-1, a density of 0.90 g mL-1, and a temperature of 50 °C. usda.gov With a 6-minute static and a 20-minute dynamic extraction time, recoveries of over 90% were achieved, comparable to conventional extraction methods but with significant savings in time and solvent waste. usda.gov The addition of water as a modifier is thought to aid in the initial dissolution of the analyte and alter the soil matrix structure, allowing for better penetration of the supercritical fluid. usda.gov
Table 4: Optimized Supercritical Fluid Extraction (SFE) Parameters for Cyanazine from Soil
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Supercritical Fluid | CO2 | usda.gov |
| Modifier | Methanol/water (1:1) | usda.gov |
| Flow Rate | 3.0 mL min-1 | usda.gov |
| Density | 0.90 g mL-1 | usda.gov |
| Temperature | 50 °C | usda.gov |
| Static Extraction Time | 6 minutes | usda.gov |
| Dynamic Extraction Time | 20 minutes | usda.gov |
| Recovery | > 90% | usda.gov |
Conventional solvent-based extraction remains a common and effective method for the recovery of cyanazine and its metabolites from soil. usda.govepa.gov Optimization of the solvent system is key to achieving high extraction efficiencies.
Methanol and aqueous methanol have been shown to be very effective for the extraction of triazines from soil. usda.gov In one study, extraction with methanol/water (1:1) and methanol/water (4:1) solvent systems yielded greater than 90% recoveries for cyanazine from Dundee silty clay loam soil. usda.gov The procedure involved shaking the soil sample with the solvent mixture, followed by centrifugation and filtration of the supernatant before HPLC analysis. usda.gov
An analytical method for determining cyanazine and its metabolites in soil utilizes a two-step extraction process. epa.gov The initial extraction is performed with a methanol/water solvent using sonic disruption to recover the parent compound and some metabolites. epa.gov A subsequent extraction of the soil residue with methanol/0.1 N NaOH, also with sonic disruption, is used to extract metabolites that are more strongly bound to the soil matrix through hydrogen bonding. epa.gov This comprehensive approach ensures the recovery of a wider range of metabolites, with procedural recoveries ranging from 75% to 105%. epa.gov
Validation of Analytical Methods for Trace-Level Detection
The validation of analytical methods is a critical process in chemical analysis, ensuring that the chosen method is reliable, accurate, and suitable for its intended purpose. For a compound like this compound, a significant degradation product of the herbicide cyanazine, robust analytical methods are essential for monitoring its presence in the environment, particularly at the trace levels at which it often occurs in water and soil samples. researchgate.netusgs.gov Method validation involves establishing key performance characteristics, including detection limits and the ability to overcome interferences from the sample matrix.
Establishment of Method Detection Limits and Reporting Limits
The accurate quantification of this compound at low concentrations requires a clear understanding of a method's detection and reporting capabilities. The Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.govnemi.gov It is typically determined statistically from multiple analyses of a sample fortified with the analyte at a low concentration. epa.gov
The Reporting Limit (RL), sometimes referred to as the Limit of Quantification (LOQ), is the lowest concentration of an analyte in a sample that can be quantitatively determined with a stated, acceptable level of precision and accuracy. apianthoshoney.com The RL is a practical and routinely achievable limit that is typically set at a concentration 1 to 5 times higher than the MDL to account for the variability and potential matrix effects encountered in real-world samples. ca.gov
Various analytical techniques have been employed to determine cyanazine and its metabolites, including this compound, each with distinct MDLs. Early methods using high-performance liquid chromatography (HPLC) with UV detection for the parent cyanazine had estimated detection limits in the range of 0.3 to 6.0 µg/L in water. epa.govwho.int More advanced methods, particularly those coupling liquid chromatography with mass spectrometry (LC/MS), have achieved significantly lower detection limits, which are crucial for trace-level environmental monitoring. For instance, a method using LC with atmospheric pressure chemical ionization mass spectrometry (LC/APCI/MS) established an MDL for this compound in the range of 0.002–0.005 μg/L in groundwater. usgs.govacs.org For soil samples, a quantitation limit of 0.05 ppm (mg/kg) has been reported for this compound using HPLC with UV detection after a specialized extraction process. epa.gov
The table below summarizes the method detection limits for cyanazine and its acid metabolite from various research findings.
| Compound | Analytical Method | Matrix | Method Detection Limit (MDL) / Reporting Limit (RL) | Reference(s) |
| This compound (CAC) | LC/APCI/MS | Groundwater | 0.002–0.005 µg/L | usgs.govacs.org |
| This compound (as IN-BV424) | HPLC-UV | Soil | 0.05 ppm (Quantitation Limit) | epa.gov |
| Cyanazine | HPLC-UV (EPA Method 629) | Wastewater | 6 µg/L (Estimated MDL) | epa.gov |
| Cyanazine | GC/MS | Water | 0.001 to 0.018 µg/L | nemi.govusgs.gov |
| Cyanazine | LC/APCI/MS | Groundwater | 0.002–0.005 µg/L | usgs.govacs.org |
This table is interactive. Click on the headers to sort the data.
Strategies for Mitigating Matrix Interferences in Environmental Samples
Environmental samples such as soil, groundwater, and surface water are inherently complex matrices containing a wide variety of organic and inorganic components. bio-connect.nl These components can co-elute with the target analyte, causing "matrix effects" that interfere with the analysis, leading to either suppression or enhancement of the analytical signal and compromising the accuracy and reproducibility of the results. bio-connect.nlnih.gov Mitigating these interferences is a cornerstone of developing a robust analytical method for this compound.
Several strategies are employed to minimize or compensate for matrix effects during the analysis of this compound in environmental samples:
Sample Preparation and Cleanup: This is often the most effective approach to physically remove interfering compounds from the sample before analysis. chromatographyonline.commdpi.com
Solid-Phase Extraction (SPE): This is a widely used technique where the sample is passed through a cartridge containing a solid adsorbent. The adsorbent retains the analyte while allowing interfering components to pass through (or vice versa). For this compound and its parent compound, cartridges with polymeric phases (e.g., PLRP-s) or octadecyl (C18) bonded silica (B1680970) have been used effectively to extract and concentrate the analytes from water samples, achieving high recovery rates. usgs.govacs.orgusgs.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For example, methylene chloride has been used to extract cyanazine from water samples. epa.govwho.int Adjusting the pH during LLE can also help prevent the extraction of impurities. chromatographyonline.com
Column Chromatography: Cleanup procedures using columns packed with materials like Florisil can be employed to eliminate or reduce interferences from the sample extract before instrumental analysis. epa.gov
Instrumental and Methodological Approaches:
Use of Internal Standards: An internal standard, a compound with similar chemical and physical properties to the analyte, is added at a known concentration to all samples, standards, and blanks. drawellanalytical.com Any signal suppression or enhancement caused by the matrix will affect the internal standard and the analyte similarly, allowing for accurate correction. The use of stable isotope-labeled internal standards is considered the gold standard for compensating for matrix effects in mass spectrometry, though their availability can be limited. nih.govmdpi.com
Matrix-Matched Calibration: To compensate for matrix effects, calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. bio-connect.nlmdpi.com This ensures that the standards are subjected to the same matrix effects as the unknown samples, improving quantification accuracy.
Sample Dilution: A straightforward strategy is to dilute the sample extract. This reduces the concentration of interfering components, thereby minimizing their impact on the analysis. bio-connect.nldrawellanalytical.com However, dilution also lowers the analyte concentration, which may not be feasible if the concentration is already near the method detection limit. nih.gov
Advanced Instrumentation: The use of highly selective analytical instruments, such as tandem mass spectrometry (LC-MS/MS), can significantly reduce the impact of matrix interferences. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can differentiate the analyte from co-eluting background interferences. nih.gov
The table below summarizes common strategies for mitigating matrix interference in the analysis of this compound.
| Strategy | Description | Application Example | Reference(s) |
| Solid-Phase Extraction (SPE) | Uses a solid adsorbent to selectively isolate the analyte from the sample matrix. | Extraction of this compound from groundwater using a polymeric phase cartridge. usgs.govacs.org | usgs.govchromatographyonline.com |
| Column Cleanup | Employs a chromatographic column to remove interfering substances from the extract. | Use of a Florisil column to reduce interferences in wastewater extracts. epa.gov | epa.gov |
| Internal Standards | A known amount of a similar compound is added to samples and standards to correct for signal variations. | Use of an internal standard similar in analytical behavior to cyanazine to correct for method or matrix interferences. epa.gov | nih.govmdpi.comdrawellanalytical.com |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix to mimic the effect on unknown samples. | Diluting standards and samples in the same matrix, such as normal serum for serum samples. bio-connect.nl | mdpi.comdrawellanalytical.com |
| Sample Dilution | Reducing the concentration of interfering components by diluting the sample extract. | Diluting the supernatant after protein precipitation to reduce the effect of phospholipids. chromatographyonline.com | bio-connect.nlnih.gov |
This table is interactive. Click on the headers to sort the data.
Interactions of Cyanazine Acid with Environmental Components
Role of Dissolved Organic Matter in Complexation and Transport
Dissolved organic matter (DOM), a complex mixture of humic and fulvic acids and other organic compounds, plays a significant role in the environmental mobility of cyanazine (B135985) acid. While direct studies on the complexation of cyanazine acid with DOM are limited, research on the parent compound, cyanazine, and other triazine herbicides like atrazine (B1667683), provides valuable insights into the potential interactions.
The acidic nature of this compound suggests that its interaction with DOM is pH-dependent. At environmental pH levels, the carboxylic acid group of this compound is likely to be deprotonated, giving the molecule a negative charge. This can lead to electrostatic repulsion with negatively charged functional groups on DOM, potentially reducing adsorption. However, other interaction mechanisms can facilitate the association between this compound and DOM.
Key Interaction Mechanisms:
Hydrogen Bonding: The functional groups on this compound, such as the amino and carboxyl groups, can form hydrogen bonds with corresponding groups on DOM.
Hydrophobic Interactions: Although this compound is more polar than its parent compound, the triazine ring and other nonpolar parts of the molecule can still engage in hydrophobic interactions with nonpolar regions of DOM.
Cation Bridging: Divalent cations (e.g., Ca²⁺, Mg²⁺) present in the soil solution can act as bridges between the negatively charged this compound and negatively charged sites on DOM.
The complexation of this compound with DOM can have significant implications for its transport in the environment. When associated with mobile DOM fractions, the transport of this compound through the soil profile and into groundwater can be enhanced. Conversely, if this compound binds to immobile DOM fractions associated with soil solids, its mobility will be retarded. The extent of this influence depends on the concentration and chemical characteristics of the DOM, as well as the properties of the soil matrix.
| Interaction Mechanism | Description | Influencing Factors |
|---|---|---|
| Electrostatic Interactions | Repulsion or attraction between charged molecules. At neutral pH, both this compound and DOM are often negatively charged, leading to repulsion. | Soil pH, ionic strength |
| Hydrogen Bonding | Formation of hydrogen bonds between functional groups on this compound and DOM. | Presence of -OH, -COOH, and -NH groups |
| Hydrophobic Interactions | Association of nonpolar regions of this compound and DOM to minimize contact with water. | Aromaticity and alkyl content of DOM |
| Cation Bridging | Linkage of this compound and DOM via divalent cations. | Concentration of Ca²⁺, Mg²⁺ |
Biogeochemical Cycling and Transformation within Ecosystems
The initial step in the degradation of cyanazine often involves the hydrolysis of the nitrile group to an amide group, forming cyanazine amide. This is followed by further hydrolysis to a carboxylic acid group, yielding this compound. This transformation significantly increases the water solubility and mobility of the compound. nih.govusgs.gov
Once formed, this compound can undergo further degradation, although the persistence of its triazine ring is a subject of environmental concern. Microbial communities in soil and water play a central role in the subsequent transformation of this compound. The degradation pathways for the triazine ring of related herbicides, such as atrazine, suggest potential routes for this compound. These pathways often involve a series of hydrolytic reactions that sequentially remove the side chains, ultimately leading to the formation of cyanuric acid. nih.govmdpi.com Cyanuric acid can then be further mineralized by some microorganisms into carbon dioxide and ammonia (B1221849). nih.govmdpi.com
The rate and extent of these transformations are influenced by a variety of environmental factors:
Soil Properties: Soil type, pH, organic matter content, and clay content can affect the bioavailability and degradation rates of this compound.
Microbial Activity: The presence of specific microbial populations capable of degrading triazine compounds is crucial for the complete mineralization of this compound.
Climatic Conditions: Temperature and moisture levels significantly impact microbial activity and, consequently, the degradation rates.
| Transformation Step | Description | Primary Driver |
|---|---|---|
| Cyanazine → Cyanazine Amide | Hydrolysis of the nitrile group. | Microbial/Chemical |
| Cyanazine Amide → this compound | Hydrolysis of the amide group. nih.gov | Microbial/Chemical |
| Dealkylation of this compound | Removal of ethyl and other side chains. | Microbial |
| Formation of Cyanuric Acid | Hydrolysis of the triazine ring substituents. nih.govmdpi.com | Microbial |
| Mineralization | Breakdown of cyanuric acid to CO₂ and NH₃. nih.govmdpi.com | Microbial |
Contributions to the Overall Environmental Residue Profile of Triazine Herbicides
This compound is a significant contributor to the total environmental residue of triazine herbicides, particularly in groundwater. Due to its increased polarity and water solubility compared to the parent compound, this compound is more mobile in the soil and has a higher potential to leach into groundwater.
Numerous studies have documented the presence of cyanazine and its degradation products in water resources. A notable finding from a study of 64 wells in Iowa was that cyanazine degradates were more frequently detected and found at higher concentrations than the parent compound. core.ac.uknih.gov In this study, this compound (CAC) was detected in 29.7% of the wells, while cyanazine itself was only detected in 3.1% of the wells. core.ac.uknih.gov Furthermore, this compound and another degradate, deethylthis compound (DCAC), together comprised 92.5% of the total measured concentration of cyanazine compounds. core.ac.uknih.gov
These findings underscore the importance of including major degradation products like this compound in monitoring programs for triazine herbicides. Relying solely on the detection of the parent compound can significantly underestimate the extent of contamination and the potential risk to water resources. The persistence and mobility of this compound mean that it can be a long-term contaminant in groundwater, even after the use of cyanazine has ceased. core.ac.uknih.gov
| Compound | Detection Frequency (%) | Contribution to Total Concentration (%) |
|---|---|---|
| Cyanazine | 3.1 | 0.2 |
| This compound (CAC) | 29.7 | 18.4 |
| Cyanazine Amide (CAM) | 17.2 | N/A |
| Deethylcyanazine (DEC) | 3.1 | N/A |
| Deethylthis compound (DCAC) | 32.8 | 74.1 |
Data from a study of 64 wells in Iowa. core.ac.uknih.gov
Future Research Directions and Methodological Innovations
Development of Enhanced Bioremediation and Phytoremediation Strategies
Research into bioremediation and phytoremediation for "Cyanazine acid" and related cyanazine (B135985) metabolites is crucial for developing sustainable methods to clean up contaminated sites.
Bioremediation: Studies have explored the biodegradation of cyanazine by various microorganisms, including bacteria and fungi, which can break down the herbicide into less harmful metabolites nih.govjabonline.in. Future research should focus on isolating and characterizing specific microbial consortia or enzymes that exhibit high efficiency in degrading "this compound" under diverse environmental conditions (e.g., varying pH, temperature, and oxygen availability). Investigating the metabolic pathways involved in the breakdown of "this compound" by these microorganisms could lead to the development of bioaugmentation strategies, where specific microbial strains are introduced to contaminated sites to accelerate degradation nih.govcluin.org. Furthermore, optimizing bioreactor designs and in-situ treatment methods for targeting "this compound" will be essential.
Phytoremediation: Phytoremediation, the use of plants to remove or degrade contaminants, offers a cost-effective and environmentally friendly approach. Research has indicated that certain aquatic plants can uptake and transform herbicides like atrazine (B1667683) and metolachlor (B1676510) iastate.educlu-in.orgacs.org. Future work should identify plant species that are particularly effective in accumulating or metabolizing "this compound." Studies could explore the role of root exudates and associated rhizosphere microorganisms in enhancing the degradation of "this compound" by plants clu-in.orgacs.org. Investigating the mechanisms by which plants metabolize "this compound," such as enzymatic breakdown or sequestration within plant tissues, will be key to optimizing phytoremediation strategies.
Application of Advanced Spectroscopic and Structural Elucidation Techniques
Accurate detection, identification, and quantification of "this compound" in environmental matrices are vital for understanding its fate and transport.
Spectroscopic and Analytical Methods: Advanced analytical techniques are critical for identifying and quantifying "this compound" and its related metabolites in complex environmental samples like soil and water usgs.govresearchgate.netscience.govacs.orgscience.govresource.org. Liquid chromatography coupled with mass spectrometry (LC/MS), particularly LC/APCI/MS, has proven effective in detecting trace levels of cyanazine and its metabolites, including "this compound" usgs.govacs.orgresource.org. Future research should focus on developing even more sensitive, selective, and rapid analytical methods, potentially employing high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) for improved structural elucidation and identification of unknown transformation products. The development of field-portable sensors or on-site detection kits for "this compound" would also be a significant methodological innovation, enabling real-time monitoring and rapid assessment of contamination levels.
Structural Elucidation: While "this compound" has been identified as a metabolite, further detailed structural elucidation of its transformation products or conjugates in various environmental compartments could provide deeper insights into its persistence and behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, alongside LC-MS/MS, can offer complementary information for comprehensive structural characterization.
Integrated Environmental Modeling for Predictive Fate and Transport Assessment
Predictive modeling plays a crucial role in forecasting the movement, persistence, and potential exposure pathways of "this compound" in the environment.
Modeling Approaches: Integrated environmental models that combine hydrological, soil, and meteorological data can simulate the fate and transport of "this compound" in different environmental scenarios nih.govunl.edu. Future research should focus on refining these models to accurately predict the leaching, runoff, and degradation rates of "this compound" in various soil types and climatic conditions. Incorporating specific microbial degradation kinetics and plant uptake parameters into these models will enhance their predictive power. Furthermore, developing spatially explicit models that can assess the risk of "this compound" reaching groundwater or surface water sources will be essential for informing risk management decisions. The use of quantitative structure-activity relationship (QSAR) models could also be explored to predict the environmental behavior and potential toxicity of "this compound" and its related compounds researchgate.netwhiterose.ac.uk.
Long-Term Monitoring Programs and Comprehensive Environmental Assessment Studies
Establishing robust long-term monitoring programs is vital for tracking the presence and trends of "this compound" in the environment and assessing the effectiveness of remediation efforts.
Monitoring Strategies: Long-term monitoring programs are essential for understanding the temporal and spatial distribution of "this compound" in various environmental compartments, including groundwater, surface water, and soil nih.govresearchgate.netmnpals.netmn.gov. Future research should aim to expand monitoring networks to cover a wider range of geographical areas and environmental settings. The development of standardized sampling and analytical protocols will ensure data comparability across different studies and regions. Comprehensive environmental assessment studies should also focus on evaluating the cumulative impacts of "this compound" and other co-occurring contaminants on ecosystem health and human well-being. This includes investigating potential synergistic or antagonistic effects and identifying sensitive environmental indicators. The inclusion of "this compound" and its related metabolites in routine environmental monitoring programs, alongside parent compounds like cyanazine, is critical for a complete assessment of pesticide contamination nih.govresearchgate.net.
Q & A
Basic: What experimental methodologies are recommended for detecting cyanazine acid and its degradation products in environmental samples?
To detect this compound and its metabolites, employ solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC). For example, SPE columns functionalized with polystyrene-methacrylate/zirconia show linear detection ranges (1.0–5.0 μg/mL) and low relative standard deviations (1.19%–5.14%) for triazine herbicides like cyanazine . Ensure samples are stored at 4°C without acidification or dechlorination to prevent degradation, as this compound stability is pH-sensitive . Validate results using calibration curves and spike-recovery tests to confirm method accuracy.
Basic: How should researchers design experiments to assess this compound's environmental mobility and adsorption behavior?
Design column leaching studies using soil profiles with varying organic carbon content (Koc values). This compound exhibits medium-to-high mobility (Koc 6.4–6.6 for metabolites), requiring experiments to simulate field conditions like rainfall and pH fluctuations . Measure breakthrough curves and use batch adsorption isotherms (e.g., Freundlich models) to quantify partitioning coefficients. Include controls with pristine soil and spiked this compound solutions to distinguish between parent compound and metabolite behavior .
Advanced: How can researchers resolve contradictory data on this compound's degradation kinetics under varying environmental conditions?
Contradictions often arise from uncontrolled variables like microbial activity or light exposure. Standardize degradation studies by:
- Using climate-controlled chambers to isolate temperature/humidity effects.
- Conducting parallel experiments under sterile vs. non-sterile conditions to quantify biotic vs. abiotic degradation .
- Applying kinetic modeling (e.g., first-order decay equations) and statistical tools like ANOVA to identify significant variables . Cross-validate findings with mass spectrometry to track metabolite formation and ensure degradation pathways are accurately mapped .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?
Matrix interference (e.g., dissolved organic matter) can suppress ionization in LC-MS/MS. Mitigation strategies include:
- Optimizing SPE cleanup steps using mixed-mode sorbents to enhance selectivity .
- Employing isotope dilution with internal standards like cyanazine-D5 to correct recovery losses .
- Validating limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) . Document all protocols rigorously to ensure reproducibility, including centrifuge speeds, solvent ratios, and pH adjustments .
Advanced: How should researchers formulate hypotheses and questions for studying this compound's ecotoxicological impacts?
Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure inquiries. Example hypothesis: "this compound inhibits algal photosynthesis at concentrations ≥0.1 mg/L via competitive binding to Photosystem II, with synergistic effects in PFAS-contaminated waters." Test this using:
- Dose-response assays with Chlorella vulgaris under controlled light/temperature.
- HPLC-MS to quantify pigment degradation (e.g., chlorophyll-a).
- Statistical models (e.g., EC50 calculations) to compare toxicity thresholds across water matrices .
Basic: What guidelines ensure reproducibility in this compound toxicity studies?
- Document all experimental variables (e.g., pH, dissolved oxygen, microbial load) in lab notebooks .
- Use standardized organisms (e.g., Daphnia magna neonates from certified cultures) and reference toxicants (e.g., potassium dichromate) for quality control .
- Share raw data in supplementary materials, including chromatograms and statistical code, to enable replication .
Advanced: How can researchers differentiate this compound's effects from co-occurring contaminants in agricultural runoff?
Employ multivariate analysis:
- Collect field samples from sites with known cyanazine application histories.
- Use principal component analysis (PCA) to correlate contaminant profiles (e.g., PFAS, triazines) with observed ecotoxicity .
- Conduct lab-based bioassays with factorial designs (e.g., this compound ± clopyralid) to isolate synergistic/antagonistic interactions . Validate using stable isotope tracers to track metabolite pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
